molecular formula C21H19NO2 B6450777 1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 2640971-48-6

1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B6450777
CAS No.: 2640971-48-6
M. Wt: 317.4 g/mol
InChI Key: LSHMZKXJOUSBFC-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a cyclopropylmethyl group, a 4-methylbenzoyl group, and a dihydroquinolinone core. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydroquinolinone core: This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropylmethyl group: This step involves the alkylation of the dihydroquinolinone core with a cyclopropylmethyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Addition of the 4-methylbenzoyl group: The final step is the acylation of the intermediate with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and quinolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides, acyl chlorides) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce dihydro or tetrahydro derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate the activity of these proteins and influence various biological processes.

    Interfering with cellular pathways: The compound may affect signaling pathways, gene expression, and other cellular functions.

    Inducing oxidative stress: It may generate reactive oxygen species that can damage cellular components and lead to cell death.

Comparison with Similar Compounds

1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives, such as:

    1-(cyclopropylmethyl)-3-benzoyl-1,4-dihydroquinolin-4-one: Similar structure but lacks the methyl group on the benzoyl moiety.

    1-(cyclopropylmethyl)-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one: Contains a chlorine atom instead of a methyl group on the benzoyl moiety.

    1-(cyclopropylmethyl)-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one: Contains a methoxy group instead of a methyl group on the benzoyl moiety.

These similar compounds highlight the structural diversity and potential for fine-tuning the properties of quinolinone derivatives for specific applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-14-6-10-16(11-7-14)20(23)18-13-22(12-15-8-9-15)19-5-3-2-4-17(19)21(18)24/h2-7,10-11,13,15H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHMZKXJOUSBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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